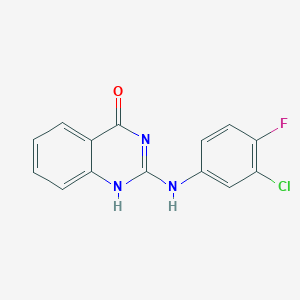![molecular formula C14H16FN3O B254174 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B254174.png)
2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAA-1106 and is a selective ligand for the peripheral benzodiazepine receptor (PBR).
作用机制
The mechanism of action of 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide involves its binding to the PBR, which is located in the outer mitochondrial membrane. This binding results in the modulation of several cellular processes such as mitochondrial function, apoptosis, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide vary depending on the specific application. In neuroscience, this compound has been shown to have a high affinity for the PBR in the brain, making it a useful ligand for imaging studies. In cancer research, DAA-1106 has been shown to inhibit the growth of cancer cells and induce apoptosis through the modulation of mitochondrial function. In immunology, this compound has been studied for its anti-inflammatory properties, which are thought to be mediated through the PBR.
实验室实验的优点和局限性
The advantages of using 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide in lab experiments include its high affinity for the PBR, which makes it a useful ligand for imaging studies. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. The limitations of using DAA-1106 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide. One area of research is the development of new ligands for the PBR with improved specificity and affinity. Additionally, further studies are needed to fully understand the mechanism of action of DAA-1106 and its potential applications in various fields. Finally, research is needed to determine the safety and efficacy of this compound as a therapeutic agent.
合成方法
The synthesis of 2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide involves the reaction between 2-(dimethylamino)ethylamine and 3-(4-fluorophenyl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyanogen bromide to obtain the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, this compound has been used as a ligand for imaging the PBR in the brain, which is involved in several neurological disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, DAA-1106 has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, this compound has been studied for its anti-inflammatory properties.
属性
产品名称 |
2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide |
|---|---|
分子式 |
C14H16FN3O |
分子量 |
261.29 g/mol |
IUPAC 名称 |
(E)-2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C14H16FN3O/c1-18(2)8-7-17-14(19)12(10-16)9-11-3-5-13(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,17,19)/b12-9+ |
InChI 键 |
WQNAVVSPCQIXDS-FMIVXFBMSA-N |
手性 SMILES |
CN(C)CCNC(=O)/C(=C/C1=CC=C(C=C1)F)/C#N |
SMILES |
CN(C)CCNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
规范 SMILES |
CN(C)CCNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)


![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)
![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)
![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)

![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)
